Ethyl 4,5-dichloro-2-fluorophenylacetate
Overview
Description
Ethyl 4,5-dichloro-2-fluorophenylacetate (EDFPA) is an organofluorine compound that is used in a variety of scientific research applications. It is a synthetic compound that can be used in both organic and inorganic chemistry, as well as in biochemistry and pharmacology. EDFPA has an interesting chemical structure, with four chlorine atoms and two fluorine atoms. It is a relatively stable compound and can be stored for long periods of time without significant degradation.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dichloro-2-fluorophenylacetate is not completely understood. However, it is known that the compound binds to certain enzymes and proteins in the body, and this binding can affect the activity of the enzyme or protein. The exact mechanism of action is still being studied, but it is believed that the compound can interact with certain receptors in the body and affect their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to have an effect on certain proteins, such as the alpha-2-adrenergic receptor. In addition, this compound has been found to have an effect on the activity of certain hormones, such as insulin and glucagon.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 4,5-dichloro-2-fluorophenylacetate in lab experiments is its stability. It is a relatively stable compound and can be stored for long periods of time without significant degradation. This makes it ideal for use in experiments that require a long-term supply of the compound. However, there are some limitations to using this compound in lab experiments. It is a relatively expensive compound, and it may not be suitable for experiments that require large quantities of the compound. In addition, this compound has a strong odor, which can be a problem in some experiments.
Future Directions
The future of Ethyl 4,5-dichloro-2-fluorophenylacetate research is very promising. There are many potential applications for the compound in scientific research, including in the development of new drugs and in the study of biological processes. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of how the compound works and how it can be used in various applications. Finally, further research into the synthesis of this compound could lead to cheaper and more efficient methods of producing the compound.
Scientific Research Applications
Ethyl 4,5-dichloro-2-fluorophenylacetate has many uses in scientific research. It is used in organic and inorganic chemistry, as well as in biochemistry and pharmacology. In organic chemistry, this compound can be used as an intermediate in the synthesis of other compounds. It can also be used as a reagent for the synthesis of other organofluorine compounds. In biochemistry, it is used as a substrate for enzymes and as a reagent for the synthesis of peptides and proteins. In pharmacology, it is used as a tool for studying the effects of drugs on the body.
properties
IUPAC Name |
ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)4-6-3-7(11)8(12)5-9(6)13/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJCGOBPMTTXPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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